molecular formula C20H19NO6S B10874503 Methyl 4-[({[2-oxo-2-(2-oxo-2-phenylethoxy)ethyl]sulfanyl}acetyl)amino]benzoate

Methyl 4-[({[2-oxo-2-(2-oxo-2-phenylethoxy)ethyl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B10874503
M. Wt: 401.4 g/mol
InChI Key: XWSFJTPLTNKWLD-UHFFFAOYSA-N
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Description

METHYL 4-[(2-{[2-OXO-2-(2-OXO-2-PHENYLETHOXY)ETHYL]SULFANYL}ACETYL)AMINO]BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[(2-{[2-OXO-2-(2-OXO-2-PHENYLETHOXY)ETHYL]SULFANYL}ACETYL)AMINO]BENZOATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzoate ester, the introduction of the sulfonyl group, and the final coupling with the phenylethoxy moiety. Common reagents used in these reactions include methyl benzoate, sulfonyl chlorides, and phenylethoxy derivatives. Reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[(2-{[2-OXO-2-(2-OXO-2-PHENYLETHOXY)ETHYL]SULFANYL}ACETYL)AMINO]BENZOATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

METHYL 4-[(2-{[2-OXO-2-(2-OXO-2-PHENYLETHOXY)ETHYL]SULFANYL}ACETYL)AMINO]BENZOATE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It can be used in studies of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 4-[(2-{[2-OXO-2-(2-OXO-2-PHENYLETHOXY)ETHYL]SULFANYL}ACETYL)AMINO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to METHYL 4-[(2-{[2-OXO-2-(2-OXO-2-PHENYLETHOXY)ETHYL]SULFANYL}ACETYL)AMINO]BENZOATE include:

  • METHYL 4-[(2-{[2-OXO-2-(2-METHOXYETHOXY)ETHYL]SULFANYL}ACETYL)AMINO]BENZOATE
  • METHYL 4-[(2-{[2-OXO-2-(2-ETHOXYETHOXY)ETHYL]SULFANYL}ACETYL)AMINO]BENZOATE

Uniqueness

The uniqueness of METHYL 4-[(2-{[2-OXO-2-(2-OXO-2-PHENYLETHOXY)ETHYL]SULFANYL}ACETYL)AMINO]BENZOATE lies in its specific functional groups and structural features, which confer distinct reactivity and biological activity. The presence of the phenylethoxy moiety, in particular, contributes to its ability to interact with biological targets and its potential therapeutic applications.

Properties

Molecular Formula

C20H19NO6S

Molecular Weight

401.4 g/mol

IUPAC Name

methyl 4-[[2-(2-oxo-2-phenacyloxyethyl)sulfanylacetyl]amino]benzoate

InChI

InChI=1S/C20H19NO6S/c1-26-20(25)15-7-9-16(10-8-15)21-18(23)12-28-13-19(24)27-11-17(22)14-5-3-2-4-6-14/h2-10H,11-13H2,1H3,(H,21,23)

InChI Key

XWSFJTPLTNKWLD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSCC(=O)OCC(=O)C2=CC=CC=C2

Origin of Product

United States

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